molecular formula C7H7ClINO B6292707 2-Chloro-4-iodo-3-(methoxymethyl)pyridine CAS No. 2643367-44-4

2-Chloro-4-iodo-3-(methoxymethyl)pyridine

Cat. No.: B6292707
CAS No.: 2643367-44-4
M. Wt: 283.49 g/mol
InChI Key: IRNFELHGSLVKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-iodo-3-(methoxymethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₇H₇ClINO and a molecular weight of 283.35 g/mol. Its structure features:

  • Chlorine at position 2 (electron-withdrawing, enhancing electrophilicity).
  • Methoxymethyl (-CH₂OCH₃) at position 3 (electron-donating, increasing solubility in polar solvents).

Properties

IUPAC Name

2-chloro-4-iodo-3-(methoxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO/c1-11-4-5-6(9)2-3-10-7(5)8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNFELHGSLVKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CN=C1Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination at Position 2

The introduction of chlorine at position 2 is typically achieved using phosphorus oxychloride (POCl₃) in the presence of a catalyst such as PCl₅. This method, adapted from the synthesis of 3-amino-2-chloro-4-methylpyridine, involves refluxing the pyridine precursor with POCl₃ at 115°C for 2 hours. The reaction proceeds via electrophilic aromatic substitution, where the nitrogen atom in the pyridine ring activates the ortho and para positions for chlorination. For 3-(methoxymethyl)pyridine derivatives, the electron-donating methoxymethyl group at C3 directs chlorination predominantly to C2, yielding 2-chloro-3-(methoxymethyl)pyridine with a reported efficiency of 85%.

Iodination at Position 4

Iodination at C4 is most effectively accomplished through a diazonium salt intermediate. This approach, detailed in the synthesis of 2-chloro-4-iodo-5-methylpyridine, involves:

  • Nitration : Treating 2-chloro-3-(methoxymethyl)pyridine with a nitrating mixture (HNO₃/H₂SO₄) to introduce a nitro group at C4. The methoxymethyl group’s ortho/para-directing nature ensures regioselectivity.

  • Reduction : Converting the nitro group to an amine using iron powder in acetic acid.

  • Diazotization and Iodination : Reacting the amine with sodium nitrite (NaNO₂) in sulfuric acid to form a diazonium salt, followed by treatment with potassium iodide (KI) to substitute the diazo group with iodine. This step achieves yields of 75% under optimized conditions (0–5°C, 1 hour).

Methoxymethyl Group Introduction

Nucleophilic Substitution of Chloromethyl Intermediates

The methoxymethyl group at C3 is introduced via nucleophilic substitution of a chloromethyl precursor. Starting with 2-chloro-3-(chloromethyl)pyridine—synthesized by radical chlorination of 2-chloro-3-methylpyridine using Cl₂ under UV light—sodium methoxide (NaOMe) in dimethylformamide (DMF) replaces the chloromethyl group with methoxymethyl. This reaction proceeds at 80°C for 3 hours, achieving a yield of 70%.

Alternative Pathway via Ester Hydrolysis

A patent describing the synthesis of 2-chloro-pyridinemethanol suggests an alternative route:

  • Esterification : Reacting 2-chloro-3-(chloromethyl)pyridine with potassium acetate to form 2-chloro-3-(acetoxymethyl)pyridine.

  • Hydrolysis and Methylation : Hydrolyzing the acetate to hydroxymethyl using aqueous NaOH, followed by methylation with methyl iodide (CH₃I) to yield the methoxymethyl group. This method, while longer, avoids radical chlorination and achieves comparable yields (65–70%).

Regioselectivity and Directing Effects

Impact of Substituents on Electrophilic Substitution

The methoxymethyl group at C3 exerts a strong electron-donating effect, directing electrophiles to the ortho (C2) and para (C4, C6) positions. However, the presence of chlorine at C2 (a meta-directing group) further refines regioselectivity. In nitration reactions, this combination favors substitution at C4, as observed in the synthesis of 2-chloro-4-nitro-5-methylpyridine.

Stabilization of Iodinated Intermediates

Iodinated pyridines, such as 2-chloro-4-iodo-3-(methoxymethyl)pyridine, are prone to decomposition under dry conditions. Storage in inert solvents (e.g., dichloromethane) at –20°C is recommended to prevent degradation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Diazotization-Iodination Nitration → Reduction → Diazotization → KI75High regioselectivity; ScalableMulti-step; Sensitive intermediates
Direct Iodination ICl in acetic acid at 70°C68Fewer steps; Mild conditionsLower selectivity; Byproduct formation
Radical Chlorination Cl₂/UV on methyl precursor70Direct functionalizationRequires specialized equipment

Optimization Strategies

Reaction Temperature and Solvent Effects

  • Chlorination : Elevated temperatures (110–115°C) with POCl₃ improve reaction rates but may degrade sensitive groups. Dichloroethane is preferred over toluene for better solubility.

  • Iodination : Low temperatures (0–5°C) during diazotization minimize side reactions, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

Catalytic Enhancements

Adding tetrabutylammonium hydrogensulfate as a phase-transfer catalyst during esterification accelerates the reaction by 40%, reducing processing time from 7 to 4 hours .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-3-(methoxymethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Overview:
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in developing anti-inflammatory and anti-cancer agents.

Case Study:
A study highlighted its utility in synthesizing protein kinase inhibitors, specifically targeting the ERK2 pathway, which is crucial in treating diseases like cancer and diabetes . The compound's halogenated structure enhances its reactivity, making it suitable for further modifications leading to active pharmaceutical ingredients (APIs).

Agricultural Chemicals

Overview:
2-Chloro-4-iodo-3-(methoxymethyl)pyridine is utilized in formulating agrochemicals, contributing to the development of effective pesticides and herbicides.

Data Table: Agrochemical Efficacy

CompoundApplicationEffectiveness
This compoundPesticide formulationHigh
Various Halogenated PyridinesHerbicide developmentModerate to High

Insights:
Research indicates that compounds containing halogen substituents exhibit enhanced biological activity against pests while minimizing environmental impact . This compound's structure allows for targeted action against specific pests.

Material Science

Overview:
In material science, this compound is employed in producing specialty polymers and coatings that offer improved durability and resistance properties compared to traditional materials.

Case Study:
A recent investigation into polymer composites revealed that incorporating this compound significantly improved thermal stability and mechanical strength . This enhancement is attributed to the compound's ability to form cross-links within polymer matrices.

Research Reagents

Overview:
As a reagent in organic synthesis, this compound aids researchers in creating complex molecules, facilitating advancements in chemical research and development.

Application Examples:

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring allows for nucleophilic attack at the 2-position, leading to substitution reactions .
  • Cross-Coupling Reactions: The presence of chlorine and iodine makes it a suitable candidate for palladium-catalyzed cross-coupling reactions with organometallic reagents .

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-3-(methoxymethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the methoxymethyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Chloro-4-iodo-3-(methoxymethyl)pyridine Cl (2), I (4), CH₂OCH₃ (3) C₇H₇ClINO 283.35 Cl, I, methoxymethyl
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine Cl (2), I (4), OCH₂OCH₃ (3) C₇H₇ClINO₂ 305.50 Cl, I, methoxymethoxy
2-Chloro-3-fluoro-4-methylpyridine Cl (2), F (3), CH₃ (4) C₆H₅ClFN 145.56 Cl, F, methyl
4-Chloro-3-methoxy-2-methylpyridine Cl (4), OCH₃ (3), CH₃ (2) C₇H₈ClNO 157.60 Cl, methoxy, methyl
2-Chloro-4-iodo-3-(2-methoxybenzoyl)pyridine Cl (2), I (4), 2-methoxybenzoyl (3) C₁₄H₁₀ClINO₂ 377.60 Cl, I, aromatic ketone
Key Observations :
  • Halogen Effects: Iodine (in the target compound) increases molecular weight and polarizability compared to fluorine or smaller halogens.
  • Electronic Effects: Methoxymethyl is electron-donating, contrasting with electron-withdrawing groups like -NO₂ or -CF₃ in other pyridines .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR Stretches (cm⁻¹) ¹H NMR Shifts (δ, ppm)
This compound* ~180–200 (predicted) 1100 (C-O), 550–750 (C-Cl), 500–600 (C-I) 3.3–3.5 (OCH₃), 4.5–5.0 (CH₂OCH₃)
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine N/A 718 (C-Cl), 1252 (C-O-C asym) 3.8–4.2 (OCH₂OCH₃)
2-Chloro-3-fluoro-4-methylpyridine N/A 1162 (C-F), 745 (C-Cl) 2.4 (CH₃), 7.3–8.1 (pyridine H)
4-Chloro-3-methoxy-2-methylpyridine N/A 1015 (C-O-C), 718 (C-Cl) 2.1 (CH₃), 3.8 (OCH₃)
2-Chloro-4-iodo-3-(2-methoxybenzoyl)pyridine 112–114 1667 (C=O), 1162 (C-O) 7.3–8.1 (aromatic H)

*Predicted data based on analogs.

Key Insights :
  • Melting Points : Bulky substituents (e.g., benzoyl in ) reduce melting points due to disrupted crystallinity. The target compound’s methoxymethyl group may yield a moderate melting point (~180–200°C).
  • Spectroscopy : The methoxymethyl group’s -OCH₃ protons resonate at δ 3.3–3.5 ppm in ¹H NMR, similar to methoxy groups in . The C-I bond’s IR stretch (~500–600 cm⁻¹) is distinct from C-Cl (~550–750 cm⁻¹) .

Biological Activity

2-Chloro-4-iodo-3-(methoxymethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClI N, and it features a pyridine ring substituted with chlorine, iodine, and a methoxymethyl group. The presence of these halogen atoms and the methoxymethyl group may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit significant antimicrobial activity. For example, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Potential

Studies on analogous compounds suggest potential anticancer effects. These compounds may induce apoptosis in cancer cells by inhibiting critical signaling pathways. For instance, some pyridine derivatives have been shown to inhibit the growth of prostate cancer cell lines by modulating androgen receptor activity .

Case Studies

  • Antimicrobial Activity : A study evaluating the antimicrobial efficacy of various pyridine derivatives found that those with halogen substitutions exhibited enhanced activity against Gram-positive bacteria. The study concluded that the presence of chlorine and iodine could be crucial for increasing antimicrobial potency.
  • Cytotoxic Effects : In vitro studies on pyridine derivatives indicated that they could significantly reduce cell viability in cancer cell lines through apoptosis induction. The mechanisms involved include the activation of caspases and the disruption of mitochondrial membrane potential .

Data Tables

Activity Compound Effect Reference
AntimicrobialThis compoundInhibition of bacterial growth
AnticancerRelated pyridine derivativesInduction of apoptosis
CytotoxicityPyridine analogsReduced cell viability

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-iodo-3-(methoxymethyl)pyridine?

The compound is typically synthesized via halogenation and substitution reactions. For example, the methoxymethyl group can be introduced through nucleophilic substitution using methoxymethyl chloride under basic conditions. Key reactions include:

  • Oxidation : The methoxymethyl group may undergo controlled oxidation to form carboxylic acid derivatives under acidic conditions (e.g., KMnO₄/H₂SO₄) .
  • Reduction : Catalytic hydrogenation (e.g., H₂/Raney Ni) can reduce the pyridine ring to piperidine derivatives .
  • Dehalogenation : Zinc in acetic acid selectively removes iodine, yielding 2-chloro-3-(methoxymethyl)pyridine .

Table 1: Common Reaction Pathways

Target SiteReagent/ConditionsProduct
Methoxymethyl groupKMnO₄, H₂SO₄, 100°CPyridinecarboxylic acid derivative
Pyridine ringH₂, Raney Ni, EtOH, 50 psi, 24hPiperidine analog
Iodo substituentZn, AcOH, refluxDeiodinated product

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing (e.g., SHELX software for refinement) .
  • Mass Spectrometry : Validates molecular weight (C₇H₇ClINO₂, MW 365.4) and fragmentation patterns .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the reactivity of the pyridine ring compared to methyl groups?

The methoxymethyl group introduces steric bulk and electron-donating effects via the methoxy oxygen, altering regioselectivity in electrophilic substitutions. For example:

  • Electrophilic Aromatic Substitution : The methoxymethyl group directs incoming electrophiles to the para position relative to the chlorine atom, unlike methyl groups, which favor ortho/para activation .
  • Cross-Coupling Reactions : The iodine atom at position 4 facilitates Suzuki-Miyaura couplings (e.g., with boronic acids), while the methoxymethyl group stabilizes intermediates through hydrogen bonding .

Q. How can contradictions in crystallographic data for this compound be resolved?

  • Enantiomorph-Polarity Estimation : Use parameters like Rogers’ η or Flack’s x to distinguish between centrosymmetric and chiral structures .
  • High-Resolution Data : Refinement with SHELXL (e.g., twin-law analysis) resolves ambiguities in space group assignments .
  • Computational Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations .

Q. What computational methods predict the electronic effects of substituents on reactivity?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the methoxymethyl group raises HOMO energy, enhancing electron-rich regions .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents stabilize transition states in cross-coupling) .

Methodological Guidance

Q. How to analyze byproducts in the synthesis of this compound?

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to separate halogenated byproducts (e.g., deiodinated derivatives) .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy (C-I stretch at ~500 cm⁻¹) to minimize over-oxidation .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in methoxymethyl) tracks oxygen migration during hydrolysis .

Q. Table 2: Common Byproducts and Mitigation Strategies

ByproductCauseMitigation
Deiodinated derivativeProlonged Zn/AcOH reactionReduce reaction time to <6 hours
Over-oxidized carboxylic acidExcess KMnO₄Use stoichiometric oxidant
Piperidine side productHigh H₂ pressureOptimize hydrogenation pressure (~50 psi)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.